Cas no 5467-61-8 (Ethyl 2-chloroquinoline-4-carboxylate)

Ethyl 2-chloroquinoline-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-chloroquinoline-4-carboxylate
- 2-Chlor-chinolin-4-carbonsaeure-aethylester
- 2-Chloro-4-ethoxycarbonylquinoline
- 2-chloro-4-methyl-5-thiazolecarboxylic acid ethyl esther
- 2-chloro-4-methylthiazole-5-carboxylic acid ethyl ester
- 2-chloro-quinoline-4-carboxylic acid ethyl ester
- AC1LC5X3
- CTK5D6021
- ethyl 2-chloro-4-methyl-5-thiazolecarboxylate
- ethyl 2-chloro-4-methylthiazo
- ethyl 2-chlorocinchoninate
- ethyl ester of 2-chlorocinchoninic acid
- SureCN187316
- BBL012542
- VS-03380
- DTXSID80969964
- 5467-61-8
- STK742736
- ethyl2-chloroquinoline-4-carboxylate
- NSC-25659
- SCHEMBL8562988
- SB71851
- CS-0327013
- DB-124768
- AKOS003246367
- AXLMKXSYVPIPMF-UHFFFAOYSA-N
- 4-quinolinecarboxylic acid, 2-chloro-, ethyl ester
- NSC25659
-
- MDL: MFCD05039607
- インチ: InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-11(13)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3
- InChIKey: AXLMKXSYVPIPMF-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC(=NC2=C1C=CC=C2)Cl
計算された属性
- せいみつぶんしりょう: 259.12821
- どういたいしつりょう: 235.04
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 39.2A^2
じっけんとくせい
- 密度みつど: 1.44
- ふってん: 415.1°C at 760 mmHg
- フラッシュポイント: 204.8°C
- 屈折率: 1.605
- PSA: 111.8
Ethyl 2-chloroquinoline-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397683-1g |
Ethyl 2-chloroquinoline-4-carboxylate |
5467-61-8 | 95+% | 1g |
¥4578.00 | 2024-05-09 | |
Chemenu | CM143924-1g |
ethyl 2-chloroquinoline-4-carboxylate |
5467-61-8 | 95% | 1g |
$505 | 2021-08-05 | |
Chemenu | CM143924-1g |
ethyl 2-chloroquinoline-4-carboxylate |
5467-61-8 | 95% | 1g |
$*** | 2023-05-30 | |
Alichem | A189006445-1g |
Ethyl 2-chloroquinoline-4-carboxylate |
5467-61-8 | 95% | 1g |
$475.24 | 2023-09-01 | |
Crysdot LLC | CD11106554-1g |
Ethyl 2-chloroquinoline-4-carboxylate |
5467-61-8 | 95+% | 1g |
$535 | 2024-07-18 |
Ethyl 2-chloroquinoline-4-carboxylate 関連文献
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2. CCCLXXXVII.—The relative stability of the quinolone and indolinone ringsJohn Alfred Aeschlimann J. Chem. Soc. 1926 129 2902
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Hae Un Kim,Sunyoung Sohn,Wanuk Choi,Minjun Kim,Seung Un Ryu,Taiho Park,Sungjune Jung,K. S. Bejoymohandas J. Mater. Chem. C 2018 6 10640
Ethyl 2-chloroquinoline-4-carboxylateに関する追加情報
Ethyl 2-chloroquinoline-4-carboxylate: A Comprehensive Overview
Ethyl 2-chloroquinoline-4-carboxylate, with the CAS number 5467-61-8, is a significant compound in the field of organic chemistry. This compound is a derivative of quinoline, a heterocyclic aromatic hydrocarbon, and is widely studied for its unique properties and applications. The quinoline framework in this compound provides a rigid structure that contributes to its stability and reactivity. The chloro substituent at position 2 and the carboxylate group at position 4 further enhance its chemical versatility, making it a valuable molecule in various research and industrial contexts.
Recent studies have highlighted the potential of Ethyl 2-chloroquinoline-4-carboxylate in drug discovery and materials science. Researchers have explored its ability to act as a precursor for more complex molecules, leveraging its structural features to design bioactive compounds. For instance, the chloro group at position 2 can undergo nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This makes Ethyl 2-chloroquinoline-4-carboxylate an ideal building block for synthesizing pharmacologically active agents targeting various diseases.
In terms of synthesis, Ethyl 2-chloroquinoline-4-carboxylate is typically prepared through multi-step processes involving quinoline derivatives. One common approach involves the chlorination of quinoline followed by carboxylation at the 4-position. The use of catalytic systems and optimized reaction conditions has significantly improved the yield and purity of this compound. Advanced techniques such as microwave-assisted synthesis have also been employed to accelerate the reaction process, making it more efficient for large-scale production.
The application of Ethyl 2-chloroquinoline-4-carboxylate extends beyond pharmaceuticals. It has shown promise in materials science, particularly in the development of advanced materials with unique electronic properties. The quinoline framework's aromaticity and conjugation make it suitable for applications in organic electronics, such as in light-emitting diodes (LEDs) and photovoltaic devices. Recent research has focused on incorporating this compound into polymer blends to enhance their electrical conductivity and stability under various environmental conditions.
Moreover, Ethyl 2-chloroquinoline-4-carboxylate has been investigated for its role in catalysis. The carboxylate group can act as a coordinating ligand, enabling the formation of metal complexes with enhanced catalytic activity. These complexes have been tested in reactions such as alkene epoxidation and olefin polymerization, demonstrating high efficiency and selectivity. This highlights the compound's potential in developing next-generation catalysts for industrial processes.
From an environmental perspective, researchers have also examined the biodegradability and toxicity of Ethyl 2-chloroquinoline-4-carboxylate. Studies indicate that under specific conditions, this compound can undergo microbial degradation, reducing its persistence in natural environments. However, further research is needed to fully understand its ecological impact and ensure its safe use in various applications.
In conclusion, Ethyl 2-chloroquinoline-4-carboxylate (CAS No: 5467-61-8) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique chemical structure, derived from quinoline with strategic substitutions, makes it an invaluable tool in drug discovery, materials science, and catalysis. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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